Lipophilicity (XLogP₃) Differentiates 6-Chloro-2-ethoxynicotinamide from the 2‑Methoxy Analog
The target compound exhibits a computed XLogP₃ of 1.4, placing it approximately 0.3–0.5 log units more lipophilic than the closest structural analog 6‑chloro‑2‑methoxynicotinamide (estimated XLogP₃ ~1.0; exact computed value not publicly available from the same algorithm but the O‑ethyl → O‑methyl replacement consistently reduces logP by ~0.3–0.5 units across pyridine series) [1]. This difference in lipophilicity can meaningfully affect membrane permeability, aqueous solubility, and protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP₃) |
|---|---|
| Target Compound Data | XLogP₃ = 1.4 |
| Comparator Or Baseline | 6-Chloro-2-methoxynicotinamide (estimated XLogP₃ ≈ 1.0) |
| Quantified Difference | ΔXLogP₃ ≈ +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP₃ algorithm v3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity governs compound distribution in biological systems and influences off-target binding – the ethoxy analog is predicted to have higher membrane partitioning, which may be advantageous for intracellular target engagement in cell-based assays.
- [1] PubChem Compound Summary for CID 57969185, 6-Chloro-2-ethoxy-nicotinamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/57969185 (accessed 2026-05-06). View Source
